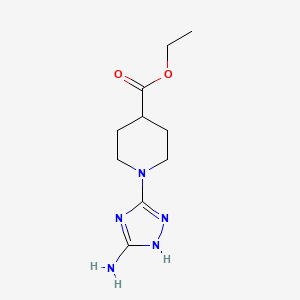
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is not fully understood. However, several studies have suggested that it exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the growth of cancer cells by targeting the DNA synthesis pathway.
Biochemical and Physiological Effects:
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ has been shown to exhibit several biochemical and physiological effects. It has been reported to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Furthermore, it has been reported to have neuroprotective effects by preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is its diverse biological activities, which make it a promising drug candidate for several diseases. However, its complex synthesis method and limited availability can pose a challenge for lab experiments. Additionally, its potential toxicity and side effects need to be thoroughly studied before it can be used as a therapeutic agent.
Zukünftige Richtungen
The potential applications of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ in the field of medicinal chemistry are vast. Future research should focus on identifying its specific targets and elucidating its mechanism of action. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. The development of novel synthetic methods for NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ can also help improve its availability and facilitate its use in lab experiments.
Synthesemethoden
The synthesis of NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the condensation reaction between 4-aminopyridine and 2,4-dichloro-5-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable base such as potassium carbonate, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Several studies have also reported its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-2-17-8(16)7-3-5-15(6-4-7)10-12-9(11)13-14-10/h7H,2-6H2,1H3,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQBNQCWCFNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NC1=Nnc(=N1)N1ccc(CC1)C(=O)occ | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

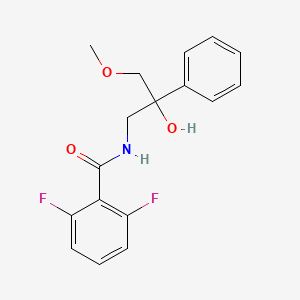
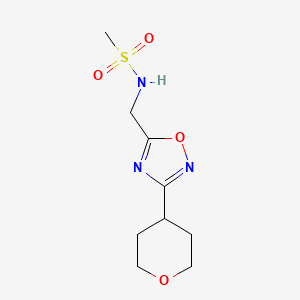

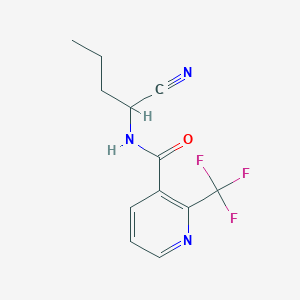
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)
![N-[1-(1-Methylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2805882.png)
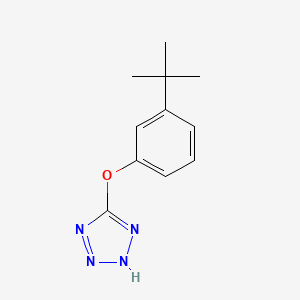
![1-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2805886.png)
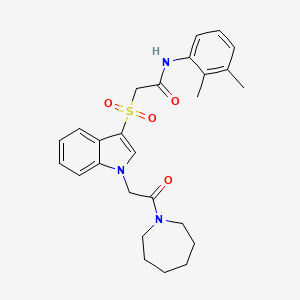
![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)
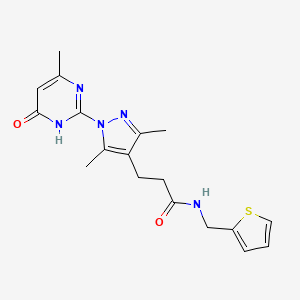
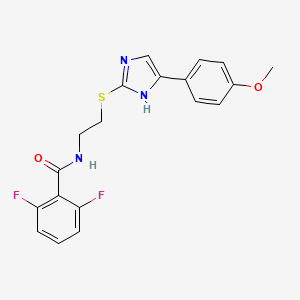
![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)